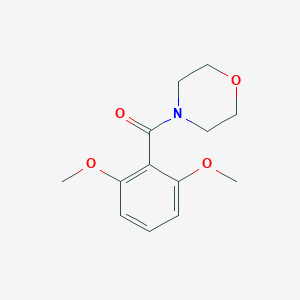

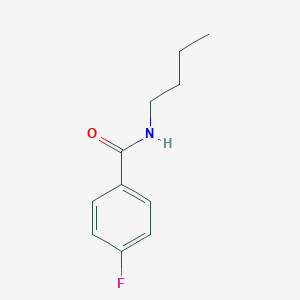

N-butyl-4-fluorobenzamide

Descripción general

Descripción

N-butyl-4-fluorobenzamide, also known as N-t-Butyl-4-fluorobenzamide, is a chemical compound with the CAS Number: 49834-29-9 . It has a molecular weight of 195.24 and its IUPAC name is N-(tert-butyl)-4-fluorobenzamide .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including N-butyl-4-fluorobenzamide, can be achieved through the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This method provides excellent isolated yields and is considered a highly stable and efficient catalyst for the Ritter reaction under solvent-free conditions at room temperature .Molecular Structure Analysis

The molecular structure of N-butyl-4-fluorobenzamide is represented by the formula C11H14FNO . The InChI code for this compound is 1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) .Aplicaciones Científicas De Investigación

Synthesis and Characterization for Medical Applications :

- N-butyl-4-fluorobenzamide and its derivatives have been explored for various medical applications. For instance, certain benzamide compounds have been studied for their potential in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Development of Diagnostic Agents for PET Imaging :

- Derivatives of N-butyl-4-fluorobenzamide have been utilized in the development of PET imaging agents. For example, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been assessed for its safety and efficacy in imaging tumor proliferation in patients with various cancers (Dehdashti et al., 2013).

Application in Synthetic Chemistry :

- In the field of synthetic chemistry, N-fluorobenzamide derivatives, including N-butyl-4-fluorobenzamide, have been used in reactions to produce various compounds. For example, a study described a [4+2] cycloaddition reaction using N-fluorobenzamides and maleic anhydride, leading to the production of fluorescent aminonaphthalic anhydrides (Lu et al., 2022).

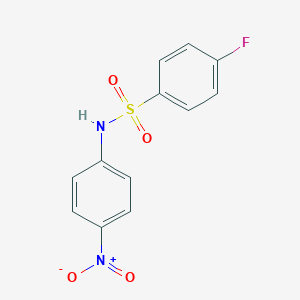

Exploration in Crystallography :

- The crystal structures of N-butyl-4-fluorobenzamide derivatives have been studied to understand their molecular conformations and interactions. For instance, the crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been examined (Suchetan et al., 2016).

Investigation for Antimicrobial Properties :

- Compounds related to N-butyl-4-fluorobenzamide have been explored for their antimicrobial properties. A study synthesized new derivatives showing promising antimicrobial activity, highlighting the role of the fluorine atom in enhancing this activity (Desai et al., 2013).

Potential in Drug Discovery and Development :

- Research on N-butyl-4-fluorobenzamide derivatives extends into drug discovery, with studies exploring their potential in treating various health conditions, like infection-induced urinary stones (Millner et al., 1982).

Safety and Hazards

Propiedades

IUPAC Name |

N-butyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGODVSMUHIPZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

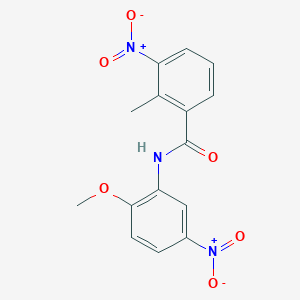

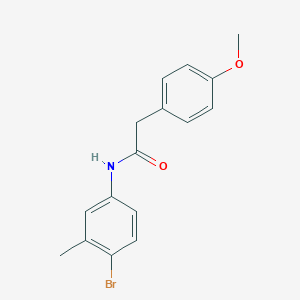

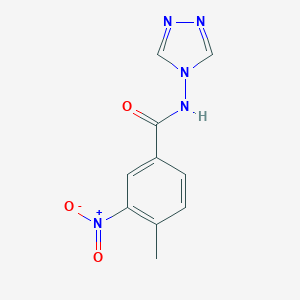

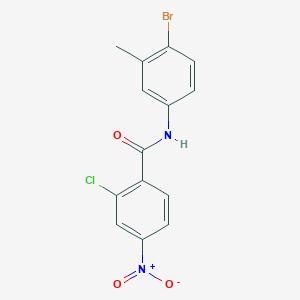

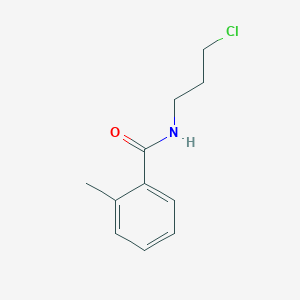

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.